5-Chloro-2-(methylsulfanyl)phenylboronic acid

Übersicht

Beschreibung

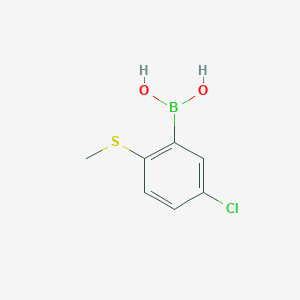

5-Chloro-2-(methylsulfanyl)phenylboronic acid: is an organoboron compound with the molecular formula C7H8BClO2S and a molecular weight of 202.47 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a methylsulfanyl group. Organoboron compounds, including this compound, are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-2-(methylsulfanyl)phenylboronic acid typically involves the hydroboration of an appropriate precursor. One common method is the hydroboration of 5-chloro-2-(methylsulfanyl)phenylborane, which can be synthesized from the corresponding aryl halide through a series of reactions . The hydroboration reaction involves the addition of a boron-hydrogen bond across an alkene or alkyne, resulting in the formation of the boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product. The boronic acid component can be recovered and reused after deprotection, making the process more cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-2-(methylsulfanyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The chlorine atom and the methylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boranes or other reduced boron compounds.

Substitution: Substituted phenylboronic acids with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Chloro-2-(methylsulfanyl)phenylboronic acid is extensively used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds . This reaction is crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors and in the design of sensors for detecting carbohydrates and other biomolecules.

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable bonds with various functional groups makes it suitable for creating specialized materials with desired properties .

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(methylsulfanyl)phenylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the formation of a palladium-boron intermediate, which facilitates the coupling reaction.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic acid: Lacks the chlorine and methylsulfanyl substituents.

4-Chlorophenylboronic acid: Similar structure but without the methylsulfanyl group.

2-Methylsulfanylphenylboronic acid: Similar structure but without the chlorine atom.

Uniqueness: 5-Chloro-2-(methylsulfanyl)phenylboronic acid is unique due to the presence of both chlorine and methylsulfanyl substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a versatile reagent in organic synthesis .

Biologische Aktivität

5-Chloro-2-(methylsulfanyl)phenylboronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols. This property is significant in biological systems, particularly in the inhibition of enzymes and modulation of biological pathways. The compound's structure can be summarized as follows:

- Molecular Formula : C7H8BClO2S

- Molecular Weight : 202.56 g/mol

Antibacterial Activity

Boronic acids, including this compound, have demonstrated notable antibacterial properties. Research indicates that boronic acids can act as inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

The mechanism involves the covalent binding of the boronic acid moiety to serine residues in the active site of β-lactamases, effectively inhibiting their activity. This has been shown to restore the efficacy of β-lactam antibiotics against resistant strains.

Case Study: Efficacy Against Resistant Strains

A study evaluated the antibacterial activity of various boronic acids against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to that of clinically used antibiotics.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.5 | MRSA |

| Ampicillin | 1 | MRSA |

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly its role as a proteasome inhibitor. Proteasome inhibitors are crucial in cancer therapy as they disrupt protein degradation pathways that cancer cells exploit for survival.

The compound inhibits the proteasome's function, leading to an accumulation of pro-apoptotic factors and ultimately inducing cell death in cancer cells. Studies have shown that this compound can halt the cell cycle at the G2/M phase, thereby preventing cancer cell proliferation.

Research Findings

In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines:

| Cell Line | IC50 (nM) |

|---|---|

| U266 (Multiple Myeloma) | 8.21 |

| MCF-7 (Breast Cancer) | 6.74 |

| HeLa (Cervical Cancer) | 7.05 |

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound. Studies have indicated favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties for this compound.

Key Findings

- Absorption : The compound shows good solubility in physiological conditions.

- Distribution : It has a moderate volume of distribution, indicating effective tissue penetration.

- Metabolism : Primarily metabolized via phase II reactions, reducing toxicity.

- Excretion : Excreted mainly through renal pathways.

- Toxicity : Non-toxic to human cell lines at therapeutic concentrations.

Eigenschaften

IUPAC Name |

(5-chloro-2-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVNCNFZKBXQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.